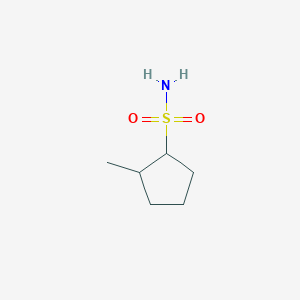

2-Methylcyclopentane-1-sulfonamide

描述

Structure

3D Structure

属性

IUPAC Name |

2-methylcyclopentane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-5-3-2-4-6(5)10(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGPGOFKWJSWSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylcyclopentane 1 Sulfonamide and Analogues

Classical Sulfonamide Synthesis Approaches Applied to Cyclopentane (B165970) Systems

The foundational methods for creating sulfonamides have been adapted for cyclopentane structures. These classical approaches typically involve the reaction of sulfonyl chlorides with amines or the use of sulfonic acids as starting materials.

Reaction of Cyclopentane Sulfonyl Chlorides with Amines

The most traditional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgcbijournal.com This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid that is generated as a byproduct. wikipedia.org For the synthesis of 2-methylcyclopentane-1-sulfonamide, 2-methylcyclopentane-1-sulfonyl chloride would be reacted with ammonia (B1221849) or a primary or secondary amine.

The general reaction is as follows:

RSO₂Cl + R'₂NH → RSO₂NR'₂ + HCl wikipedia.org

In the context of cyclopentane systems, cyclopentanesulfonyl chloride has been utilized as a building block in the synthesis of various inhibitors. sigmaaldrich.com The reactivity of the amine is a critical factor, with primary amines generally being more reactive than secondary amines. cbijournal.com The choice of solvent and base can also influence the reaction's efficiency and yield. Aprotic solvents are commonly used, and bases like triethylamine (B128534) or sodium carbonate can also be employed. wikipedia.orgcbijournal.com

Microwave-assisted synthesis under solvent- and catalyst-free conditions has emerged as a greener alternative to traditional methods. rsc.org This approach offers advantages such as shorter reaction times, simpler work-up procedures, and reduced waste generation. rsc.org

Table 1: Examples of Amines Used in Sulfonamide Synthesis

| Amine | Product Type | Reference |

| Primary Amines | Primary Sulfonamide | cbijournal.com |

| Secondary Amines | Secondary Sulfonamide | cbijournal.com |

| α-Amino Acid Ester Hydrochlorides | Sulfonamide Derivatives | rsc.org |

| Anilines | N-Aryl Sulfonamides | nih.gov |

| Cyclic Amines (5 and 6-membered) | Cyclic Sulfinamides | nih.gov |

Utilization of Sulfonic Acids as Precursors

While sulfonyl chlorides are the more common precursor, sulfonic acids can also be used to synthesize sulfonamides. This transformation typically involves an initial conversion of the sulfonic acid to a more reactive species, such as a sulfonyl halide, before reaction with an amine. However, direct methods are also being developed.

One innovative approach involves the one-pot synthesis of sulfonamides from carboxylic acids and amines, which are traditional partners for amide coupling. acs.org This method leverages copper ligand-to-metal charge transfer (LMCT) to convert the acid to a sulfonyl chloride intermediate, which then reacts with an amine in the same reaction vessel. acs.org This strategy avoids the need for pre-functionalization of the starting materials. acs.org

Modern and Advanced Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more sophisticated methods for sulfonamide formation, often employing transition metal catalysts. These modern strategies offer improved efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Sulfonamidation

Transition metal catalysis has revolutionized the synthesis of a wide array of organic compounds, including sulfonamides. Palladium and copper are among the most extensively studied metals for these transformations.

Palladium catalysts have been effectively used in the synthesis of complex molecules containing the cyclopentane framework. For instance, a palladium-catalyzed reaction has been developed for the stereoselective synthesis of cyclopentane-fused benzocyclobutenes. nih.govepa.gov This process involves a carbamate-directed carbopalladation followed by an intramolecular C–H activation. nih.govepa.gov

While not a direct sulfonamidation, this methodology demonstrates the utility of palladium in functionalizing cyclopentane rings, a principle that can be extended to the introduction of sulfonamide groups. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and protocols for the direct C-H sulfonamidation of arenes and heteroarenes have been established. These methods could potentially be adapted for the C-H functionalization of a pre-existing 2-methylcyclopentane core.

Furthermore, palladium-catalyzed sulfination of aryl and heteroaryl halides provides a route to sulfones and sulfonamides. nih.gov This reaction proceeds under mild conditions and can be performed in a one-pot fashion. nih.gov

Copper-based catalytic systems have been extensively investigated for the synthesis of sulfonamides due to copper's multiple oxidation states and its ability to complex with various organic moieties. dntb.gov.ua These catalysts are effective in promoting the sulfonylation of organic compounds through direct C-H functionalization or multicomponent reactions. dntb.gov.ua

A notable copper-catalyzed method involves a three-component reaction of arylboronic acids, nitroarenes, and potassium metabisulfite, which yields a range of sulfonamides with good substrate scope. rsc.org Another approach is the copper-mediated three-component radical coupling of [1.1.1]propellane with various radical precursors and heteroatom nucleophiles, including those that can lead to sulfonamides. nih.gov

Copper catalysis has also been employed in the synthesis of cyclic sulfonamides. nih.gov For example, the intramolecular aziridination of o-alkenylarenesulfonamides, catalyzed by copper or rhodium, can produce cyclic sulfonamides. nih.gov Additionally, copper-catalyzed transsulfinamidation of primary sulfinamides has been developed as a key step in preparing sulfonamides. nih.gov

Table 2: Comparison of Catalytic Methods

| Catalyst | Method | Key Features | References |

| Palladium | Carbopalladation/C-H Activation | Stereoselective synthesis of cyclopentane-fused systems. | nih.govepa.gov |

| Palladium | Sulfination of Aryl Halides | Direct access to sulfones and sulfonamides in one pot. | nih.gov |

| Copper | Three-Component Reaction | Utilizes arylboronic acids, nitroarenes, and a sulfur source. | rsc.org |

| Copper | Radical Coupling | Forms complex bicyclo[1.1.1]pentane products in a single step. | nih.gov |

| Copper | Intramolecular Aziridination | Synthesis of cyclic sulfonamides. | nih.gov |

| Copper | Transsulfinamidation | Preparation of secondary or tertiary sulfonamides from primary sulfinamides. | nih.gov |

Ruthenium-Catalyzed Reactions

Ruthenium-based catalysts have emerged as powerful tools in organic synthesis, including for the modification and preparation of sulfonamides. While direct formation is one application, ruthenium catalysts are particularly effective in the N-alkylation of primary and secondary sulfonamides through a "borrowing hydrogen" methodology. acs.orgorganic-chemistry.org This strategy involves the temporary oxidation of an alcohol to an aldehyde by the ruthenium complex, followed by condensation with the sulfonamide, and subsequent reduction of the resulting imine by the captured hydrogen.

A catalyst system comprising [Ru(p-cymene)Cl₂]₂ with bidentate phosphine (B1218219) ligands like dppf or DPEphos has proven effective for alkylating primary sulfonamides. acs.org This approach allows for the conversion of primary amines into secondary amines and secondary amines into tertiary ones, demonstrating its utility in creating diverse analogues. acs.org Another efficient catalyst, [(p-cymene)Ru(2,2'-bpyO)(H₂O)], facilitates the N-methylation of sulfonamides using methanol, a green and readily available C1 source. organic-chemistry.org

In a different application, ruthenium(II) catalysts have been used in the annulative coupling of N-sulfonyl imines with alkynes to produce indenamines. acs.orglookchem.com This reaction uniquely requires a primary sulfonamide as a cocatalyst to activate the imine substrate towards cyclometalation, showcasing a novel role for sulfonamides in catalytic cycles. acs.org

Table 1: Examples of Ruthenium-Catalyzed Reactions for Sulfonamide Modification

| Catalyst System | Reactants | Product Type | Reference |

| [Ru(p-cymene)Cl₂]₂ / dppf | Primary Sulfonamide + Alcohol | N-Alkylated Sulfonamide | acs.org |

| [(p-cymene)Ru(2,2'-bpyO)(H₂O)] | Sulfonamide + Methanol | N-Methylated Sulfonamide | organic-chemistry.org |

| [Ru(p-cymene)Cl₂]₂ / TsNH₂ | N-Sulfonyl Imine + Alkyne | Indenamine | acs.org |

Metal-Free Synthetic Protocols

In response to the growing demand for greener and more cost-effective chemistry, numerous metal-free methods for synthesizing sulfonamides have been developed. nih.govrsc.org These protocols avoid the use of potentially toxic and expensive heavy metals, often relying on readily available reagents and oxidants. rsc.orgthieme-connect.com A prominent strategy involves the direct oxidative coupling of thiols and amines, which are inexpensive commodity chemicals. rsc.orgacs.org Electrochemical synthesis represents a particularly green approach, using electricity as a clean oxidant to drive the formation of the S-N bond, thereby avoiding the need for chemical oxidants or catalysts. nih.govacs.org

Direct Synthesis from Thiols

The direct oxidative coupling of thiols with amines provides a straightforward, atom-economical route to sulfonamides. rsc.org This transformation requires an oxidant to form the sulfonyl species from the thiol before condensation with the amine.

Several metal-free systems have been established for this purpose:

Electrochemical Synthesis : An environmentally benign method uses an electrochemical cell to directly couple thiols and amines. acs.org The process involves the anodic oxidation of a thiol to a disulfide intermediate, which then reacts with an aminium radical (also generated electrochemically) to form a sulfenamide. Subsequent oxidations yield the final sulfonamide. This method is fast, with some reactions completing in just five minutes in a flow reactor. acs.org

Iodine-Based Systems : Reagents like I₂O₅ can mediate the direct sulfonylation of amines with arylthiols under metal-free conditions. thieme-connect.comrsc.org Another approach uses an I₂/H₂O₂ catalytic system for the cross-dehydrogenative coupling of thiophenols and anilines. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a valuable technique in sulfonamide synthesis, significantly reducing reaction times and often improving yields compared to conventional heating. organic-chemistry.orgnortheastern.eduresearchgate.netacs.org The high efficiency of microwave heating is attributed to its direct interaction with polar molecules in the reaction mixture, leading to rapid temperature increases. tandfonline.com

Key applications include:

From Sulfonic Acids : A direct, two-step microwave-assisted method allows for the synthesis of sulfonamides from sulfonic acids or their sodium salts. The sulfonic acid is first activated with 2,4,6-trichloro- organic-chemistry.orgtandfonline.comorganic-chemistry.org-triazine (TCT), and the resulting intermediate is then treated with an amine. organic-chemistry.orgresearchgate.net This process avoids the isolation of sensitive sulfonyl chlorides and is complete in approximately 30 minutes. organic-chemistry.orgresearchgate.net

From Sodium Sulfinates : An efficient copper-catalyzed (though the assistance of microwaves is the key feature) protocol involves reacting sodium sulfinates with amines in an acetonitrile-water mixture. Under microwave irradiation at 120°C, the reaction proceeds to completion in 10-15 minutes, yielding a wide array of sulfonamides. tandfonline.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Sulfonamide Synthesis

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 25 hours | Moderate | acs.org |

| Microwave Irradiation | 30 minutes | High | organic-chemistry.orgacs.org |

Use of Sulfur Dioxide Surrogates (e.g., DABSO)

Gaseous sulfur dioxide (SO₂) is a fundamental building block for sulfonamides but is toxic and difficult to handle. This has led to the development of stable, solid SO₂ surrogates, with 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO) being a prominent example. organic-chemistry.orgafinitica.comacs.org DABSO is a bench-stable, colorless solid that serves as a convenient source of SO₂ for organic synthesis. organic-chemistry.orgacs.orgorgsyn.org

A common one-pot method for preparing sulfonamides involves the reaction of an organometallic reagent, such as a Grignard reagent, with DABSO to form a magnesium sulfinate intermediate. afinitica.comacs.org This intermediate is then treated in situ with an aminating agent, such as N-chlorosuccinimide (NCS) and an amine, or with sulfuryl chloride followed by an amine, to afford the desired sulfonamide. organic-chemistry.orgafinitica.com This approach has been successfully applied to a wide range of Grignard reagents and amines. tcichemicals.com

Aminosulfonylation Strategies

Aminosulfonylation refers to multicomponent reactions where an aryl or alkyl group, a sulfur dioxide unit, and an amino group are combined in a single step to form a sulfonamide. These strategies are highly convergent and efficient.

Notable examples include:

Palladium-Catalyzed Aminosulfonylation : This process involves the palladium-catalyzed coupling of an aryl halide, a sulfur dioxide source (like DABSO), and an amine. orgsyn.org The controlled release of SO₂ from DABSO is crucial for the success of this reaction. orgsyn.org

Copper-Catalyzed Aminosulfonylation : Aryldiazonium tetrafluoroborates can undergo a copper-catalyzed reaction with DABSO and N-chloroamines to provide a broad range of sulfonamides under mild conditions. organic-chemistry.org

Novel Reagents in Sulfonamide Formation (e.g., tBuONSO)

The development of novel reagents continues to advance sulfonamide synthesis, offering new pathways that overcome the limitations of traditional methods, such as the need for pre-formed sulfonyl chlorides. tcichemicals.com One such innovative reagent is N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO). organic-chemistry.orgnih.govresearchgate.net

t-BuONSO is a stable and easy-to-handle liquid that enables the direct, one-step synthesis of primary sulfonamides (R-SO₂NH₂). tcichemicals.comnih.gov The reaction involves the nucleophilic attack of an organometallic reagent, such as a Grignard or organolithium reagent, on the sulfur atom of t-BuONSO at low temperatures. organic-chemistry.orgtcichemicals.com This method is highly versatile, tolerating a wide variety of (hetero)aryl and alkyl nucleophiles, including those with functional groups sensitive to oxidative conditions. tcichemicals.comresearchgate.net The process is scalable and has been used in the synthesis of complex, drug-like molecules. tcichemicals.comresearchgate.net

Table 3: Summary of Synthetic Protocols

| Section | Methodology | Key Reagents/Features | Reference |

| 2.2.1.3 | Ruthenium-Catalyzed Reactions | [Ru(p-cymene)Cl₂]₂, Borrowing Hydrogen | acs.org |

| 2.2.2.1 | Direct Synthesis from Thiols | Electrochemical oxidation, I₂O₅ | rsc.orgacs.org |

| 2.2.2.2 | Microwave-Assisted Synthesis | Reduced reaction times, improved yields | organic-chemistry.orgtandfonline.com |

| 2.2.2.3 | SO₂ Surrogates | DABSO, Grignard reagents | organic-chemistry.orgafinitica.comacs.org |

| 2.2.2.4 | Aminosulfonylation | Multicomponent reactions, Pd or Cu catalysis | orgsyn.orgorganic-chemistry.org |

| 2.2.3 | Novel Reagents | t-BuONSO, Organometallic reagents | tcichemicals.comorganic-chemistry.orgnih.gov |

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses often rely on the in-situ generation of a reactive intermediate, such as a sulfonyl chloride, which then reacts with an amine without being isolated. organic-chemistry.org This approach minimizes the handling of potentially toxic or unstable intermediates. organic-chemistry.org For instance, thiols can be converted directly to sulfonamides by oxidation with N-chlorosuccinimide (NCS) to form the sulfonyl chloride in the same reaction vessel as the amine. organic-chemistry.org This method is efficient, operates at room temperature, and demonstrates high chemoselectivity. organic-chemistry.org

Another effective one-pot strategy involves the use of amine-derived sulfonate salts. These stable, easy-to-handle precursors can be converted to sulfonamides in a single step using cyanuric chloride and a base like triethylamine in an anhydrous solvent. organic-chemistry.org This method is versatile, accommodating a wide range of amines and proceeding with good to excellent yields in short reaction times. organic-chemistry.org

Recent advancements have also explored the use of unactivated starting materials. A notable example is the copper-catalyzed conversion of aromatic carboxylic acids to sulfonyl chlorides, which are then aminated in a one-pot fashion. princeton.edu This process avoids the need for pre-functionalized starting materials and is applicable to a diverse set of substrates, including heteroaryls. princeton.eduacs.org While developed for aromatic systems, the principles of generating a reactive sulfonyl intermediate for immediate trapping with an amine are broadly applicable.

The following table summarizes various one-pot methodologies that could be adapted for the synthesis of this compound and its analogues.

| Starting Material | Reagents | Key Features | Potential Application for this compound |

| Thiols | N-Chlorosuccinimide (NCS), Amine | In-situ formation of sulfonyl chloride; Mild, room temperature conditions; High yields and chemoselectivity. organic-chemistry.org | Starting from 2-methylcyclopentane-1-thiol, this method could provide a direct route to the target sulfonamide. |

| Amine Sulfonate Salts | Cyanuric Chloride, Triethylamine | Utilizes stable, easy-to-handle sulfonate salts; Good to excellent yields; Short reaction times. organic-chemistry.org | If 2-methylcyclopentylammonium 2-methylcyclopentane-1-sulfonate could be prepared, this offers a safe and efficient pathway. |

| Carboxylic Acids | Copper Catalyst, SO₂, Amine | Converts unactivated acids to sulfonamides; Avoids pre-functionalization; Broad substrate scope. princeton.edu | Starting from 2-methylcyclopentanecarboxylic acid, this could offer a novel synthetic route. |

| Sulfonyl Chlorides | Glycine, Benzylamine, Benzaldehyde, Isocyanide | Tandem N-sulfonylation/Ugi four-component reaction; Creates complex pseudopeptide structures. rsc.org | While leading to more complex analogues, the principle of using a sulfonyl chloride in a multi-component reaction highlights advanced one-pot strategies. |

These one-pot sequences offer significant advantages over classical multi-step syntheses by improving reaction economy and simplifying experimental procedures.

Regioselectivity and Chemoselectivity in Cyclopentane Sulfonamide Synthesis

The synthesis of a specific isomer like this compound from precursors such as methylcyclopentane (B18539) presents significant challenges in controlling both regioselectivity and chemoselectivity.

Regioselectivity refers to the preferential reaction at one position over another. In the context of substituting a cyclopentane ring, direct sulfonylation of methylcyclopentane would likely lead to a mixture of isomers. The directing effect of the methyl group, an electron-donating group, would need to be considered in electrophilic substitution reactions. However, direct C-H functionalization for sulfonylation is a challenging transformation. A more common approach involves the functionalization of a pre-existing group on the cyclopentane ring. For instance, the conversion of 2-methylcyclopentanol (B36010) or 2-methylcyclopentylamine to the corresponding sulfonyl chloride and subsequently to the sulfonamide would define the regiochemistry from the start.

Recent studies on other cyclic systems have highlighted methods to achieve high regioselectivity. For example, the sulfonylation of methylenecyclopropanes can be tuned to functionalize different parts of the molecule by activating an electron donor-acceptor complex. nih.gov While a different ring system, this demonstrates that specific reagents and conditions can overcome inherent reactivity patterns. In the synthesis of diaryl sulfonamides, a one-pot method involving iron-catalyzed para-iodination of activated arenes followed by a copper-catalyzed N-arylation demonstrates high regioselectivity on aromatic rings. thieme-connect.com

Chemoselectivity is the selective reaction of one functional group in the presence of others. The classic synthesis of sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. cbijournal.com This reaction is generally highly chemoselective, as the sulfonyl chloride is a potent electrophile that reacts readily with the nucleophilic amine. rsc.org

Challenges in chemoselectivity can arise when the starting materials contain multiple reactive sites. For example, in molecules with both an aroyl chloride and a sulfonyl chloride, the greater reactivity of the aroyl chloride can be exploited for selective amidation. nih.gov Conversely, when reacting halo-substituted sulfonyl halides with amines, the reaction can either proceed at the sulfonyl group (sulfonylation) or at the halogen-substituted carbon (SNAr), depending on the conditions and the reactivity of the SNAr-active center. enamine.net The use of sulfonyl fluorides, which are less electrophilic than sulfonyl chlorides, can allow for selective SNAr reactions without affecting the sulfonyl group. princeton.edu

In the context of preparing this compound, a key chemoselective step is the reaction of the corresponding sulfonyl chloride with ammonia or a primary amine. This reaction is typically efficient and selective, often carried out in the presence of a base to neutralize the HCl byproduct. cbijournal.comresearchgate.net

The table below outlines key factors influencing selectivity in the synthesis of substituted cyclopentane sulfonamides.

| Selectivity Type | Influencing Factors | Desired Outcome for this compound |

| Regioselectivity | Directing effects of substituents (e.g., methyl group); Choice of synthetic route (e.g., starting from a pre-functionalized cyclopentane); Catalyst and reaction conditions. thieme-connect.comgoogle.com | Exclusive formation of the 1-sulfonamide isomer relative to the 2-methyl group. |

| Chemoselectivity | Relative reactivity of functional groups (e.g., sulfonyl chloride vs. other electrophiles); Nature of the nucleophile (primary vs. secondary amine); Reaction conditions (solvent, temperature, catalyst). nih.govenamine.net | Selective reaction of the sulfonyl chloride group with an amine without affecting other functional groups present in the molecule. |

Achieving high levels of both regioselectivity and chemoselectivity is paramount for the efficient and unambiguous synthesis of this compound. This is often best accomplished by using a starting material where the desired substitution pattern is already established, thereby simplifying the selectivity challenges in the sulfonamide-forming step.

Reaction Mechanisms and Mechanistic Investigations

Elucidation of Elementary Steps in Sulfonamide Bond Formation

The most common method for the synthesis of sulfonamides, including 2-Methylcyclopentane-1-sulfonamide, involves the reaction of a sulfonyl chloride with a primary or secondary amine. nih.govresearchgate.net This transformation proceeds through a well-established sequence of elementary steps.

The initial step is the nucleophilic attack of the amine on the electron-deficient sulfur atom of 2-methylcyclopentane-1-sulfonyl chloride. This attack leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the sulfur atom is pentacoordinate.

A representative reaction scheme is as follows:

Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the sulfur atom of 2-methylcyclopentane-1-sulfonyl chloride.

Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, where the sulfur atom is bonded to the methylcyclopentyl group, two oxygen atoms, the chloride, and the amine nitrogen.

Step 3: Elimination of Leaving Group: The chloride ion is expelled from the tetrahedral intermediate.

Step 4: Deprotonation: A base, often a second equivalent of the amine, removes a proton from the nitrogen atom to give the final sulfonamide product.

Nucleophilic Substitution Pathways on Sulfonyl Centers

The reaction at the sulfonyl center of precursors to this compound is a classic example of nucleophilic substitution at a tetracoordinate sulfur atom. mdpi.comscilit.com While analogous to the well-known S_N2 reactions at carbon centers, the mechanism of substitution at a sulfonyl sulfur is more complex and can be influenced by the nature of the nucleophile, substrate, and solvent. mdpi.com

Studies on arenesulfonyl chlorides have shown that these reactions generally proceed via a concerted S_N2-type mechanism, involving a single transition state. nih.govresearchgate.net In the case of 2-methylcyclopentane-1-sulfonyl chloride, the incoming nucleophile (an amine) attacks the sulfur center, and the leaving group (chloride) departs simultaneously. The geometry of the transition state is believed to be a trigonal bipyramidal-like structure. researchgate.net

Alternatively, a stepwise addition-elimination (A-E) mechanism has been proposed, which involves the formation of a distinct pentacoordinate sulfurane intermediate. mdpi.comnih.gov However, for reactions with good leaving groups like chloride, the concerted S_N2 pathway is generally favored. nih.gov The presence of the alkyl group (2-methylcyclopentyl) may influence the reaction rate through steric and electronic effects.

Radical Processes in Sulfonamide Synthesis

While nucleophilic substitution is the most common route, radical-based methods offer alternative pathways for the synthesis of sulfonamides and their precursors. youtube.com One potential radical approach to a precursor for this compound is the radical halogenation of 2-methylcyclopentane. youtube.comchemistrysteps.com

This process would involve three key stages:

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) using heat or light to generate two halogen radicals. youtube.com

Propagation: A halogen radical then abstracts a hydrogen atom from the 2-methylcyclopentane, forming a 2-methylcyclopentyl radical and a hydrogen halide. This carbon-centered radical can then react with another halogen molecule to produce 2-chloro-1-methylcyclopentane and another halogen radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine. youtube.com

The resulting haloalkane can then be converted to the corresponding sulfonyl chloride, for example, through reaction with sulfuryl chloride, which can then be used to form the sulfonamide.

Another potential radical pathway involves the direct sulfonyl radical-mediated functionalization of the alkane. rsc.org This would involve the generation of a sulfonyl radical which could then react with 2-methylcyclopentane.

Catalytic Cycles in Transition Metal-Mediated Transformations

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-N bonds, which can be applied to the synthesis of sulfonamides. thieme-connect.comprinceton.edu Palladium and nickel-based catalysts are particularly effective in this regard. princeton.edu A plausible catalytic cycle for the synthesis of this compound could involve the cross-coupling of an appropriate sulfonamide precursor with a 2-methylcyclopentyl halide or boronic acid.

A hypothetical nickel-catalyzed cycle is outlined below:

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition with a 2-methylcyclopentyl halide to form a Ni(II) intermediate.

Ligand Exchange: A sulfonamide anion (formed by deprotonation of a primary sulfonamide) displaces a halide from the nickel center.

Reductive Elimination: The C-N bond is formed through reductive elimination from the Ni(II) complex, yielding the desired this compound and regenerating the Ni(0) catalyst.

Recent advances have also demonstrated photosensitized nickel catalysis for the formation of C-N bonds between sulfonamides and aryl electrophiles, suggesting that similar strategies could be adapted for alkyl sulfonamides. princeton.edu

Kinetic Studies of Key Reaction Steps

Nature of the Nucleophile: More nucleophilic amines will react faster. Steric hindrance on the amine can decrease the reaction rate.

Solvent: The polarity and hydrogen-bonding ability of the solvent can influence the reaction rate by stabilizing the transition state. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature will lead to an increase in the reaction rate.

The following interactive table illustrates hypothetical kinetic data for the reaction of 2-methylcyclopentane-1-sulfonyl chloride with a generic amine under various conditions.

| Experiment | [Sulfonyl Chloride] (M) | [Amine] (M) | Temperature (°C) | Solvent | Rate (M/s) |

| 1 | 0.1 | 0.1 | 25 | Acetonitrile (B52724) | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 25 | Acetonitrile | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 25 | Acetonitrile | 2.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 40 | Acetonitrile | 3.5 x 10⁻⁴ |

| 5 | 0.1 | 0.1 | 25 | Dichloromethane | 5.0 x 10⁻⁵ |

Derivatization and Functionalization Strategies

Post-Synthetic Modifications of the Sulfonamide Moiety

The sulfonamide group is a primary site for derivatization, offering opportunities to introduce a wide range of substituents that can modulate the molecule's properties. Key modifications include N-alkylation, N-arylation, and conversion to more reactive intermediates like sulfonyl chlorides.

The nitrogen atom of the sulfonamide in 2-methylcyclopentane-1-sulfonamide can be readily alkylated or arylated to introduce new substituents. These modifications can significantly impact the compound's polarity, lipophilicity, and steric profile.

N-Alkylation is typically achieved by reacting the parent sulfonamide with an alkyl halide in the presence of a base. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions. For instance, the use of a strong base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) facilitates the deprotonation of the sulfonamide nitrogen, which then acts as a nucleophile to displace the halide from the alkylating agent.

Alternatively, greener and more efficient catalytic methods have been developed. For example, manganese dioxide has been used as a catalyst for the N-alkylation of sulfonamides with alcohols under solvent-free conditions, presenting a more environmentally benign approach. pearson.com Another notable method involves the use of a water-soluble iridium complex, [Cp*Ir(biimH₂)(H₂O)][OTf]₂, which catalyzes the N-alkylation of sulfonamides with alcohols in water under microwave irradiation, offering high yields with minimal environmental impact. hodgsonruss.com

N-Arylation introduces an aromatic ring to the sulfonamide nitrogen, a transformation that can be accomplished through several established cross-coupling methodologies. The Ullmann condensation, a classic method, involves the copper-catalyzed reaction of the sulfonamide with an aryl halide at elevated temperatures. researchgate.netorganic-chemistry.org Modern variations of this reaction often employ soluble copper catalysts with ligands such as diamines or acetylacetonate, allowing for milder reaction conditions. researchgate.net

The Buchwald-Hartwig amination has emerged as a more versatile and widely used method for N-arylation. acs.orgwikipedia.orgucl.ac.uk This palladium-catalyzed cross-coupling reaction utilizes a variety of phosphine (B1218219) ligands to facilitate the coupling of aryl halides or triflates with the sulfonamide. The choice of ligand is critical and can be tailored to the specific substrates. For instance, bulky, electron-rich phosphine ligands like XPhos and SPhos have proven effective in enhancing reaction efficiency. masterorganicchemistry.com

Table 1: Representative Conditions for N-Alkylation and N-Arylation of Sulfonamides

| Transformation | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, NaH, DMF | Good to Excellent | pearson.com |

| Alcohol, MnO₂, solvent-free, air | Good to Excellent | pearson.com | |

| Alcohol, [Cp*Ir(biimH₂)(H₂O)][OTf]₂, Cs₂CO₃, water, microwave | 74-91% | hodgsonruss.com | |

| N-Arylation | Aryl halide, Cu catalyst, high temperature (Ullmann) | Variable | researchgate.netorganic-chemistry.org |

| Aryl halide/triflate, Pd catalyst, phosphine ligand, base (Buchwald-Hartwig) | Good to Excellent | acs.orgwikipedia.orgucl.ac.uk |

To expand the synthetic utility of this compound, the sulfonamide moiety can be converted into a more reactive sulfonyl chloride. This transformation opens up possibilities for reaction with a wider range of nucleophiles. A recently developed method for the direct conversion of primary sulfonamides to sulfonyl chlorides utilizes a pyrylium (B1242799) salt, Pyry-BF₄, as an activating agent. nih.gov This method is notable for its mild reaction conditions and high selectivity, making it suitable for late-stage functionalization of complex molecules. nih.gov The reaction proceeds by activation of the sulfonamide's NH₂ group, leading to the formation of the highly electrophilic sulfonyl chloride.

This intermediate can then be reacted in situ with various nucleophiles, including amines, alcohols, and thiols, to generate a diverse array of sulfonamide, sulfonate, and thiosulfonate derivatives, respectively. nih.gov This strategy provides a powerful tool for rapidly diversifying the sulfonamide scaffold of this compound.

Table 2: Conversion of Primary Sulfonamides to Sulfonyl Chlorides and Subsequent Derivatization

| Step | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Activation | Pyry-BF₄, MgCl₂, ᵗBuOH, 60 °C | 2-Methylcyclopentane-1-sulfonyl chloride | nih.gov |

| Derivatization | Amine, alcohol, or thiol | N-substituted sulfonamide, sulfonate ester, or thiosulfonate | nih.gov |

Functionalization of the Cyclopentane (B165970) Ring System

Beyond the sulfonamide moiety, the cyclopentane ring itself offers avenues for structural modification. These include the introduction of new stereocenters and the exploration of ring expansion or contraction reactions to alter the core carbocyclic framework.

The this compound already possesses two stereocenters. The introduction of additional stereocenters on the cyclopentane ring can lead to a rich diversity of diastereomers with potentially distinct biological activities. Stereoselective synthesis is key to controlling the spatial arrangement of these new substituents.

One approach involves the diastereoselective functionalization of a ketone precursor to this compound. For instance, the enolate of a 2-methylcyclopentanone (B130040) derivative can be alkylated. The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions, including the use of chiral auxiliaries or catalysts. organic-chemistry.org

Furthermore, catalyst-controlled C-H functionalization reactions provide a powerful tool for introducing new substituents with high diastereoselectivity. nih.gov For example, dirhodium catalysts have been used for intramolecular nitrene insertion into C-H bonds to form pyrrolidines, demonstrating the potential for stereoselective functionalization of aliphatic rings. While not directly applied to this compound, these principles can be adapted to achieve the desired stereochemical control.

Ring expansion reactions can be employed to convert the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring. The Tiffeneau-Demjanov rearrangement is a classic method for one-carbon ring expansion of cycloalkanones. nih.govrsc.orgugent.be This reaction involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a cycloketone with an enlarged ring. nih.gov For this compound, this would require initial conversion to a suitable aminomethyl alcohol derivative.

Another powerful method for ring expansion is the Dowd-Beckwith reaction, which involves a radical-mediated expansion of a cyclic β-keto ester. nih.govnih.gov This reaction can achieve a multi-carbon ring expansion. For example, a three-carbon ring expansion has been demonstrated on a cyclopentanone (B42830) derivative. organic-chemistry.org

Ring contraction reactions, while less common for cyclopentanes which are relatively stable, can be achieved under specific conditions. The Favorskii rearrangement of α-haloketones can lead to ring-contracted carboxylic acid derivatives. wikipedia.org While this would fundamentally alter the cyclopentane core, it represents a potential strategy for accessing novel scaffolds.

Table 3: Ring Expansion and Contraction Strategies for Cyclopentane Derivatives

| Reaction Type | Key Precursor | Typical Reagents | Resulting Ring System | Reference |

|---|---|---|---|---|

| Ring Expansion | 1-Aminomethyl-cyclopentanol | Nitrous acid (HONO) | Cyclohexanone | nih.govrsc.orgugent.be |

| β-Keto ester with α-alkyl halide | AIBN, Bu₃SnH | Expanded cycloalkanone | nih.govnih.govorganic-chemistry.org | |

| Ring Contraction | α-Halocyclopentanone | Base (e.g., alkoxide) | Cyclobutanecarboxylic acid derivative | wikipedia.org |

Stereochemistry and Chiral Synthesis of 2 Methylcyclopentane 1 Sulfonamide

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For 2-Methylcyclopentane-1-sulfonamide, this involves establishing the desired absolute stereochemistry at both the C1 and C2 positions of the cyclopentane (B165970) ring.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of forming cyclic sulfonamides, transition metal-catalyzed approaches have shown promise. For instance, palladium catalysts have been successfully employed in the enantioselective synthesis of cyclic sulfonimidamides, which are structurally related to sulfonamides nih.gov. This methodology often relies on the use of commercially available chiral ligands to induce asymmetry. High-throughput experimentation can be utilized to rapidly screen different catalysts, ligands, and solvents to identify the optimal conditions for achieving high enantioselectivity nih.gov. While a specific method for this compound has not been detailed, analogous palladium-catalyzed dynamic kinetic resolutions of E/Z enolate intermediates have been used to create stereodefined cyclic sulfones with high enantioselectivity acs.org.

A potential synthetic route could involve the asymmetric hydrogenation of a suitable unsaturated precursor, a strategy that has proven effective for producing enantiopure α-methyl-β-cyclopropyldihydrocinnamates on a large scale beilstein-journals.org. The development of such a process for this compound would likely involve screening various ruthenium-based catalysts and chiral phosphine (B1218219) ligands to achieve high enantio- and diastereoselectivities.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary can be removed and ideally recycled.

A common strategy for the synthesis of chiral sulfonamides involves the use of chiral sulfinamides as precursors. For example, quinine (B1679958) has been effectively used as a chiral auxiliary to synthesize a variety of chiral sulfinamides with excellent enantioselectivity from readily available reagents nih.gov. The resulting enantiopure sulfinamide can then be oxidized to the corresponding sulfonamide.

Another approach involves attaching a chiral auxiliary to the cyclopentane precursor. The use of (−)-menthyl chloroformate as a chiral auxiliary has been demonstrated in the synthesis of planar chiral [2.2]metacyclophanes, allowing for the separation of diastereomers via chromatography rcsi.com. A similar strategy could be envisioned for this compound, where a chiral auxiliary directs the stereoselective functionalization of the cyclopentane ring.

The following table outlines some common chiral auxiliaries and their potential application in the synthesis of chiral sulfonamides.

| Chiral Auxiliary | Precursor Type | Key Transformation | Potential Application for this compound |

| Quinine | Sulfinyl derivatives | Asymmetric synthesis of sulfinamides | Formation of an enantiopure 2-methylcyclopentane-1-sulfinamide intermediate. nih.gov |

| (-)-Menthyl Chloroformate | Prochiral cyclopentane derivative | Diastereoselective functionalization | Directing the stereoselective introduction of the sulfonamide or methyl group. rcsi.com |

| Evans Oxazolidinones | N-acylated derivatives | Stereoselective alkylation or other C-C bond formations | Controlling the stereochemistry of the methyl group relative to a precursor of the sulfonamide group. |

The oxidation of enantiopure sulfinamides to sulfonamides is a critical step in many synthetic routes. It is crucial that this oxidation occurs with high fidelity, preserving the stereochemical integrity of the sulfur center if it is chiral, or not epimerizing an adjacent carbon stereocenter. A synthetic approach has been developed for enantiopure cyclic sulfinamides that can be transformed into chiral S(VI) derivatives like sulfonamides acs.org. This method relies on a completely diastereoselective SN2′ cyclization/tert-Bu cleavage sequence, followed by chemoselective S-oxidation to yield the corresponding γ-sultam, a class of cyclic sulfonamides acs.org. The mild conditions of the oxidation step are designed to preserve the established stereochemistry.

Furthermore, studies on the microbial oxidation of sulfur-containing compounds have demonstrated high stereospecificity. For instance, the microorganism Calonectria decora can oxidize 7-methylthioxanthone-2-carboxylic acid to the corresponding sulfoxide (B87167) in high yield and with high optical purity, indicating a stereospecific sulfur oxidation process nih.gov. While this is a biological system, it highlights the potential for achieving high stereochemical control during the oxidation of sulfur.

Diastereoselective Control in Synthetic Pathways

When a molecule has multiple stereocenters, controlling the relative stereochemistry between them is known as diastereoselective control. For this compound, this means controlling the cis or trans relationship between the methyl group and the sulfonamide group.

Diastereoselective synthesis can be achieved through various methods, including substrate-controlled reactions where the existing stereochemistry of the starting material directs the formation of a new stereocenter. For example, in the synthesis of highly substituted cyclohexanones, cascade Michael reactions have been shown to proceed with complete diastereoselectivity in many cases beilstein-journals.orgnih.gov. A similar Michael addition strategy could potentially be employed to set the relative stereochemistry of the methyl and sulfonamide groups on the cyclopentane ring.

Another strategy involves the use of sulfur ylides in cyclopropanation reactions, which have demonstrated high trans-diastereoselectivity organic-chemistry.org. While this is for a different ring system, the principles of controlling diastereoselectivity through the careful choice of reagents and reaction conditions are broadly applicable. The synthesis of N-heterocycle-substituted cyclobutanes has also been achieved with high diastereoselectivity via a Michael addition onto cyclobutenes nih.gov.

Separation and Resolution of Stereoisomers

In cases where a stereoselective synthesis is not available or does not provide sufficient enantiopurity, the separation of stereoisomers is necessary. This process is known as resolution.

Chromatographic methods are highly effective for separating enantiomers and diastereomers. Chiral chromatography, in particular, utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Both high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with polysaccharide-based chiral stationary phases (e.g., amylose (B160209) or cellulose (B213188) derivatives) have been successfully used to separate the enantiomers of various sulfonamide derivatives nih.gov. SFC is often favored for semi-preparative separations due to its efficiency nih.gov.

Classical resolution involves converting the enantiomeric mixture into a pair of diastereomers by reacting it with a chiral resolving agent. The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like crystallization or chromatography. The chiral auxiliary is then cleaved to yield the separated enantiomers.

Absolute Configuration Assignment Methodologies

Once the stereoisomers of this compound have been synthesized and separated, it is essential to determine their absolute configuration (the actual three-dimensional arrangement of atoms).

X-ray crystallography is the most definitive method for determining the absolute configuration of a crystalline compound. If a single crystal of one of the enantiomers can be grown, its analysis will reveal the precise spatial arrangement of its atoms. This technique was used to determine the structure of a single diastereoisomer of a planar chiral [2.2]metacyclophane that was separated by HPLC rcsi.com.

Spectroscopic methods, in conjunction with theoretical calculations, can also be used. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can help to distinguish between enantiomers and can sometimes be used to infer the absolute configuration by comparing the spectra to those of known compounds.

For sulfoxides, which are structurally related to sulfinamides, a combination of optical rotary dispersion (ORD), circular dichroism (CD), and NMR analysis in the presence of a chiral shift reagent has been used to determine the stereoselectivity of a reaction and the absolute configuration of the product nih.gov. These techniques could be similarly applied to the chiral precursors of this compound.

Structure Activity Relationship Sar Studies of 2 Methylcyclopentane 1 Sulfonamide Analogues

Systematic Structural Modifications and Their Impact on Biological Profiles

Systematic structural modifications of the 2-methylcyclopentane-1-sulfonamide scaffold have provided significant insights into the structural requirements for biological activity. These modifications typically involve altering substituents on the sulfonamide nitrogen, changing the position and stereochemistry of the methyl group on the cyclopentane (B165970) ring, and exploring different conformational states.

The nature of the substituent on the sulfonamide nitrogen plays a pivotal role in determining the biological profile of the analogues. Research has shown that both the electronic and steric properties of this substituent can dramatically alter the compound's potency and selectivity.

Generally, the introduction of various substituents on the N1-amino group of the sulfonamide moiety can influence its antibacterial potency. youtube.com For many sulfonamides, monosubstitution on the N1 nitrogen can increase activity, whereas disubstitution often leads to a loss of activity. youtube.com This is attributed to the structural similarity required to compete with para-aminobenzoic acid (PABA) in the bacterial folic acid synthesis pathway. youtube.com

The acidity of the sulfonamide N-H group, influenced by the electron-withdrawing or donating nature of the substituent, is a key factor. An optimal pKa value, typically in the range of 6.6 to 7.4, enhances antibacterial activity by facilitating cell penetration. youtube.com Electron-withdrawing groups can increase the acidity of the remaining hydrogen on the nitrogen, which has been shown to enhance potency. ijpsonline.com Conversely, substituents that significantly alter the electronic density at the N1 atom can affect the molecule's interaction with its biological target. nih.gov

Studies on various sulfonamide derivatives have demonstrated that the type of substituent—be it alkyl, aryl, or a heterocyclic ring—can modulate the biological response. For instance, in a series of carvacrol-derived sulfonamides, different cyclic substituents at the sulfonamide group resulted in varied inhibitory activity against acetylcholinesterase. nih.gov

The position and stereochemistry of the methyl group on the cyclopentane ring are critical determinants of the biological activity of these analogues. The cyclopentane ring itself is not planar and adopts puckered conformations, such as the "envelope" and "twist" forms, to relieve ring strain. dalalinstitute.com The placement of the methyl group influences the preferred conformation and, consequently, how the molecule presents its pharmacophoric features to a biological target.

Chirality introduced by the methyl group means that enantiomers can exhibit different biological activities. The spatial orientation of the methyl group can either facilitate or hinder the binding of the sulfonamide moiety to its target receptor or enzyme. For instance, in a series of chiral A-ring flavonoid-containing compounds, the structure, which included chiral centers, was found to have a strong influence on biological activity. mdpi.com

While specific studies on this compound are not extensively detailed in the provided search results, the principles of stereospecificity in drug action are well-established. The differential activity of stereoisomers is a common phenomenon, arising from the three-dimensional nature of drug-receptor interactions.

Conformational analysis of this compound analogues is essential for understanding their bioactive conformations—the specific three-dimensional arrangement of atoms that is recognized by the biological target. The flexibility of the cyclopentane ring and the rotatable bond between the ring and the sulfonamide group allow the molecule to adopt various conformations.

The cyclopentane ring typically exists in non-planar conformations to minimize torsional strain. dalalinstitute.com The "envelope" conformation is one of the lowest energy states, where one carbon atom is out of the plane of the other four. dalalinstitute.com The position of the methyl group can influence the puckering of the ring and the relative orientation of the sulfonamide group.

Computational methods, such as Density Functional Theory (DFT), are often employed to determine the stable conformers and their relative energies. nih.gov These studies can reveal key intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations. acs.org For sulfonamides in general, the orientation of the sulfonamide group relative to the ring system is a key conformational feature. mdpi.com Identifying the bioactive conformation is a crucial step in pharmacophore modeling and rational drug design.

Pharmacophore Model Development for Sulfonamide Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For sulfonamide scaffolds, these models are developed by comparing the structures of active and inactive compounds to identify common features.

Key elements of a pharmacophore for sulfonamide-based agents often include:

A hydrogen bond donor (the sulfonamide N-H group).

A hydrogen bond acceptor (the sulfonyl oxygens).

A hydrophobic region (the cyclic or aromatic part of the molecule).

An aromatic ring or other specific interaction features depending on the target.

The development of pharmacophore models for sulfonamide-containing ligands targeting various receptors, such as the 5-HT7 receptor, has been a subject of research. nih.gov These models serve as valuable tools for virtual screening of compound libraries to identify new potential ligands and for guiding the design of novel analogues with improved activity and selectivity. nih.govyoutube.com

Correlations between Structural Features and in vitro Biological Response

Establishing a clear correlation between specific structural features and the in vitro biological response is the ultimate goal of SAR studies. This involves synthesizing a series of analogues with systematic variations and evaluating their activity in relevant biological assays.

For sulfonamide derivatives, several key correlations have been observed:

N1-Substitution and Antibacterial Activity: As previously mentioned, monosubstitution on the sulfonamide nitrogen with groups that maintain an optimal pKa often correlates with enhanced antibacterial activity. youtube.comijpsonline.com

Steric Factors: The size and shape of substituents can significantly impact binding affinity. Bulky groups may cause steric hindrance, preventing the molecule from fitting into the active site of the target enzyme or receptor. Conversely, appropriately sized substituents can enhance binding through favorable van der Waals interactions.

Electronic Effects: The electronic properties of substituents, particularly on aromatic rings, can influence the binding affinity through interactions such as π-π stacking or cation-π interactions.

In a study of 2-phenoxybenzamide (B1622244) derivatives, the substitution pattern on the anilino part of the structure and the size of the substituents strongly influenced antiplasmodial activity and cytotoxicity. mdpi.com Shifting a substituent's position on a ring could dramatically alter the biological activity. mdpi.com Similarly, for sulfonamides derived from carvacrol, substitutions on the sulfonamide group led to measurable differences in acetylcholinesterase inhibition. nih.gov

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No published studies were found that have performed quantum chemical calculations specifically on 2-Methylcyclopentane-1-sulfonamide.

There is no available data on the electronic structure of this compound from quantum chemical calculations.

Specific conformational analysis and the identification of energy minima for this compound have not been reported in the scientific literature.

No reaction pathway modeling or transition state analysis for this compound has been documented.

Molecular Docking Simulations

No molecular docking studies featuring this compound have been published.

There are no predictions of protein-ligand interactions for this compound available.

An analysis of the binding mode of this compound is not possible due to the lack of docking simulation data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area of computational chemistry focused on developing mathematical models that relate the chemical structure of a compound to its biological activity. While specific QSAR studies targeting this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to this compound. QSAR models are instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and designing focused chemical libraries. nih.gov The fundamental goal is to establish a correlation between the physicochemical properties of molecules, encoded as numerical descriptors, and their observed biological effects. uniroma1.it

Descriptor Generation and Selection

The foundational step in any QSAR study is the transformation of molecular structures into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of a molecule's physicochemical and structural properties. For a compound like this compound, a diverse array of descriptors would be generated to capture its unique features, including the cyclic alkane ring and the sulfonamide functional group.

Molecular descriptors are broadly categorized based on their dimensionality:

0D-Descriptors: These are the simplest descriptors, derived from the molecular formula, such as atom counts and molecular weight. hufocw.org

1D-Descriptors: These are based on lists of structural fragments within the molecule. hufocw.org

2D-Descriptors: Derived from the 2D representation (graph) of the molecule, these descriptors encode information about topology, connectivity, and substructures. hufocw.org Examples include topological indices and path counts. nih.gov

3D-Descriptors: These require a 3D-optimized molecular geometry and describe the molecule's spatial properties, such as shape, volume, and surface area. hufocw.org Quantum-chemical descriptors, like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, also fall into this category and are crucial for describing molecular reactivity. nih.govucsb.edu

4D-Descriptors: These extend 3D-QSAR by considering an ensemble of different conformations and orientations of the molecule, providing a more dynamic picture of its interactions. hufocw.org

In QSAR studies of sulfonamides, descriptors related to electronic properties (e.g., HOMO/LUMO energies, dipole moment), thermodynamic properties (e.g., total energy, entropy), and structural features have been shown to be significant. nih.govnih.gov For the cycloalkane portion, descriptors quantifying ring strain, shape, and volume would be relevant. nih.gov

Once a large pool of descriptors is generated using specialized software, a critical step is to select a smaller, more relevant subset. This process, known as feature selection, aims to eliminate redundant or irrelevant descriptors and identify those that have the most significant correlation with the biological activity. This helps to create a simpler, more interpretable, and statistically robust model.

Table 1: Representative Molecular Descriptors Applicable to this compound

| Descriptor Class | Examples | Description | Potential Relevance |

| Constitutional (0D/1D) | Molecular Weight, Atom Count, Number of Rotatable Bonds | Basic counts and properties derived directly from the molecular formula and simple connectivity. | General size and flexibility of the molecule. |

| Topological (2D) | Connectivity Indices (e.g., Chi indices), Kappa Shape Indices | Numerical representation of molecular topology, including branching and shape. | Describes molecular size, shape, and complexity. researchgate.net |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Descriptors based on the 3D coordinates of the atoms, requiring conformational analysis. | Relates to steric interactions and how the molecule fits into a binding site. |

| Quantum-Chemical (3D) | HOMO/LUMO Energies, Partial Atomic Charges, Dipole Moment | Derived from quantum mechanical calculations, these describe the electronic structure and reactivity. nih.govucsb.edu | Crucial for understanding electrostatic interactions and chemical reactivity. nih.gov |

| Thermodynamic | Total Energy, Entropy | Calculated properties that can influence binding affinity and molecular stability. nih.gov | Reflects the energetic favorability of the molecule's conformation and binding. |

Statistical Model Development and Validation

Following descriptor selection, a mathematical model is constructed to correlate the chosen descriptors with the biological activity. The most common statistical methods employed in QSAR are regression-based, particularly when dealing with continuous activity data (e.g., IC₅₀ or Kᵢ values). buecher.describd.com

Statistical Methods:

Multiple Linear Regression (MLR): This is one of the simplest and most interpretable methods, creating a linear equation that relates the dependent variable (activity) to a set of independent variables (descriptors). nih.govscribd.com

Partial Least Squares (PLS): A more advanced regression technique that is particularly useful when the number of descriptors is large or when there is collinearity (correlation) among them. rsc.org

Machine Learning Methods: Techniques such as Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbor (kNN) are increasingly used to model complex, non-linear relationships between structure and activity. rsc.org

Model Validation: Validation is arguably the most critical phase of QSAR modeling, as it determines the reliability and predictive power of the developed model. nih.govbasicmedicalkey.com A statistically sound model must not only fit the data it was trained on but also accurately predict the activity of new, untested compounds. uniroma1.it Validation is typically performed using two main strategies: internal and external validation. basicmedicalkey.com

Internal Validation: This process assesses the robustness of the model using only the initial training dataset. The most common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly re-built, leaving out one compound at a time and predicting its activity. uniroma1.it The results are used to calculate the cross-validated correlation coefficient (Q² or R²cv). nih.gov

External Validation: This is considered the most stringent test of a model's predictive ability. basicmedicalkey.com The initial dataset is split into a training set (used to build the model) and a test set (which is kept aside). The model is then used to predict the activities of the compounds in the test set, and the predictive accuracy is evaluated. uniroma1.itnih.gov

The quality of a QSAR model is judged by several statistical metrics, which provide a quantitative measure of its goodness-of-fit, robustness, and predictive power. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Symbol | Description | Acceptable Value (General Guideline) |

| Correlation Coefficient | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variables (goodness-of-fit). | > 0.6 uniroma1.it |

| Cross-validated Correlation Coefficient | Q² or R²cv | A measure of the model's internal predictive ability and robustness, obtained from cross-validation. | > 0.5 uniroma1.it |

| External Prediction Correlation Coefficient | R²pred | Measures the model's ability to predict the activity of an external test set. | Varies, but should be close to R² |

| Root Mean Square Error (RMSE) | RMSE | Represents the standard deviation of the prediction errors (residuals). | As low as possible |

| F-statistic | F | A statistical test for the overall significance of the regression model. | High value indicates significance |

According to the Organisation for Economic Co-operation and Development (OECD) principles, a valid QSAR model must be associated with a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation, if possible. basicmedicalkey.com

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of 2-Methylcyclopentane-1-sulfonamide. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) offer complementary information to build a comprehensive picture of the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific spectral data for this compound is not extensively published, the expected chemical shifts can be inferred from related structures like methylcyclopentane (B18539) and various sulfonamides. chemicalbook.com

¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals. The methyl group protons would likely appear as a doublet in the upfield region. The protons on the cyclopentane (B165970) ring would exhibit multiplets due to complex spin-spin coupling, with their chemical shifts influenced by the electron-withdrawing sulfonamide group. The proton attached to the same carbon as the sulfonamide group would be expected at a downfield chemical shift. The amine protons of the sulfonamide group would likely appear as a singlet. rsc.org

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. The methyl carbon would resonate at a high field. The five carbons of the cyclopentane ring would appear at distinct chemical shifts, with the carbon atom bonded to the sulfonamide group being the most deshielded and appearing at the lowest field. rsc.orgchemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitively assigning the proton and carbon signals by revealing their correlations.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~0.9-1.1 (doublet) | ~15-20 |

| Cyclopentane CHs | ~1.2-2.5 (multiplets) | ~25-45 |

| CH-SO₂NH₂ | ~2.8-3.5 (multiplet) | ~55-65 |

| SO₂NH₂ | ~5.0-6.0 (singlet) | - |

Note: These are predicted values and may vary based on solvent and experimental conditions.

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the sulfonamide and alkane moieties. ripublication.comresearchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Sulfonamide) | Stretching | 3200-3400 |

| C-H (Alkane) | Stretching | 2850-2960 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1310-1320 |

| S=O (Sulfonamide) | Symmetric Stretching | 1143-1155 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS): This technique would be used to determine the exact molecular weight of this compound, allowing for the calculation of its elemental formula with high accuracy.

Tandem Mass Spectrometry (MS/MS): MS/MS analysis involves the fragmentation of the parent ion to produce a characteristic fragmentation pattern. For sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govnih.gov Other characteristic fragments would arise from the cleavage of the cyclopentane ring and the loss of the methyl group. nih.govresearchgate.net

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS): DESI-MS is an ambient ionization technique that allows for the analysis of samples with minimal preparation. It could be employed for the rapid screening and identification of this compound on various surfaces.

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatographic methods are essential for separating this compound from any impurities or isomers, thereby assessing its purity. nih.gov

HPLC is a versatile technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would likely be suitable for the analysis of this compound. The retention time of the compound would be a key parameter for its identification and quantification.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds. This compound, or a derivatized form, could be analyzed by GC-MS to assess its purity and identify any volatile impurities. The resulting mass spectrum would provide a fragmentation pattern that can be compared to spectral libraries for confirmation of its identity. researchgate.net The retention index is another valuable piece of information obtained from GC analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule, which are essential for a complete structural elucidation.

Although a crystal structure for this compound has not been reported in the provided search results, the general principles of the technique can be described. The first step would be to grow single crystals of the compound suitable for X-ray diffraction. This often challenging step involves screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a result of the interaction of X-rays with the electron clouds of the atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the exact molecular structure.

For this compound, X-ray crystallography would provide unambiguous proof of the relative stereochemistry of the methyl group and the sulfonamide group on the cyclopentane ring (i.e., cis or trans). Furthermore, if an enantiomerically pure sample is crystallized, the absolute stereochemistry can be determined, for instance, by using anomalous dispersion effects if a heavy atom is present or by crystallizing it as a salt with a known chiral counter-ion.

Understanding the solid-state conformation of the sulfonamide group is also of significant interest. Studies on other sulfonamides have revealed preferred conformations that can be influenced by intermolecular interactions within the crystal lattice. nih.gov The solid-state structure provides valuable insights into potential intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound.

Future Research Directions

Development of More Sustainable Synthetic Routes

The environmental impact of chemical synthesis is a critical consideration. Future research must prioritize the development of green and sustainable methods for producing 2-Methylcyclopentane-1-sulfonamide. A key strategy involves utilizing biomass-derived starting materials. For instance, a novel approach has been demonstrated for producing methylcyclopentane (B18539) from 2,5-hexanedione, which can be derived from the hydrolysis of biomass-generated 2,5-dimethylfuran (B142691) (DMF). rsc.org Adapting such pathways to create a suitable precursor for this compound could significantly reduce reliance on petrochemical feedstocks.

Further research should focus on:

Catalytic Innovations: Exploring organocatalysis, biocatalysis, and transition-metal catalysis to improve reaction efficiency, reduce waste, and allow for milder reaction conditions. rsc.orgrsc.org

Process Intensification: Investigating continuous flow reactors and other process analytical technologies (PAT) to enhance yield, purity, and safety while minimizing energy consumption.

Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from reactants into the final product, thereby minimizing the generation of byproducts.

Exploration of Novel Biological Targets for Cyclopentane (B165970) Sulfonamides

The sulfonamide functional group is a well-established pharmacophore present in a wide array of drugs, including diuretics, anti-inflammatories, and antibiotics. nih.govnih.gov These drugs act on a variety of biological targets. The unique three-dimensional structure of the 2-methylcyclopentane moiety could confer novel selectivity or potency for these known targets or enable interaction with entirely new ones.

Future research should systematically screen this compound and its derivatives against a panel of clinically relevant biological targets. Drawing from the established activities of the broader sulfonamide class, promising areas for investigation include:

Carbonic Anhydrases (CAs): Sulfonamides are classic inhibitors of CAs, which are involved in diseases like glaucoma and cancer. nih.govnih.gov Research could explore the selectivity of cyclopentane sulfonamides for different CA isoforms, potentially leading to therapies with fewer side effects. nih.gov

Folate Synthesis Pathway: As structural analogs of para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate (B1496061) synthetase, a key enzyme in bacterial folate synthesis. youtube.com The cyclopentane scaffold could be explored to overcome existing mechanisms of antibiotic resistance.

Tyrosine Kinases and Matrix Metalloproteinases (MMPs): These enzyme families are crucial in cancer progression, and various sulfonamide derivatives have been developed as inhibitors. nih.gov The rigid cyclopentane ring could serve as a unique anchor to improve binding affinity and specificity within the active sites of these proteins.

Table 1: Potential Biological Targets for Cyclopentane Sulfonamides This table is for illustrative purposes and is based on the known targets of the broader sulfonamide class.

| Target Class | Specific Examples | Therapeutic Area | Rationale for Investigation |

|---|---|---|---|

| Carbonic Anhydrases | CA-I, CA-II, CA-IX, VchCA | Glaucoma, Cancer, Anti-bacterial | The cyclopentane scaffold may offer novel selectivity for pathogenic vs. human isoforms. nih.gov |

| Bacterial Enzymes | Dihydropteroate Synthetase | Infectious Disease | The unique structure could lead to new antibiotics effective against resistant strains. youtube.com |

| Kinases | Tyrosine Kinases | Oncology | The rigid scaffold could be optimized for specific kinase ATP-binding sites. nih.gov |

| Proteases | Matrix Metalloproteinases (MMPs) | Oncology, Inflammation | The cyclopentane moiety may provide a framework for designing selective MMP inhibitors. nih.gov |

| Other Enzymes | Histone Deacetylases (HDACs) | Oncology | Emerging research shows sulfonamides can act as HDAC inhibitors, offering an epigenetic approach to cancer therapy. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and can accelerate the development of the this compound scaffold. nih.govresearchgate.net These computational tools can analyze vast datasets to predict molecular properties, generate novel structures, and prioritize candidates for synthesis. researchgate.netnih.gov

Key applications for future research include:

De Novo Design: Using generative AI models to design entirely new molecules based on the this compound core. youtube.comstanford.edu These models can be trained to optimize for multiple parameters simultaneously, such as binding affinity for a specific target, synthetic accessibility, and favorable ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. researchgate.netyoutube.com